molecular formula C16H24ClN3 B3278732 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine CAS No. 681508-73-6

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine

Cat. No.: B3278732
CAS No.: 681508-73-6
M. Wt: 293.83 g/mol
InChI Key: YQTNVSSOCIXDIY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine is a synthetic organic compound belonging to the class of 4-benzylpiperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine typically involves the following steps:

    Formation of 4-Chlorobenzylpiperidine: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction yields 4-chlorobenzylpiperidine.

    Formation of this compound: The next step involves the reaction of 4-chlorobenzylpiperidine with piperazine under reflux conditions. This reaction is typically carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antiproliferative activity against various human cell lines, indicating its potential use in cancer research.

    Antitubercular Activities:

    Insecticidal Properties: Studies have indicated that compounds derived from piperidine structures exhibit insecticidal properties, which could be useful in agricultural applications.

    Electrochemical Oxidation: Research on the electrochemical oxidation of piperidin-4-ones highlights their potential in synthetic chemistry applications.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for its antiproliferative activity . Additionally, the compound’s structure allows it to interact with various biological targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

1-(1-(4-Chlorobenzyl)piperidin-4-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: This compound has shown high activity against resistant strains of Plasmodium falciparum.

    1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Another compound with significant antiplasmodial activity.

    1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Known for its high selectivity and activity against malaria parasites.

These compounds share structural similarities with this compound but differ in their specific substituents, leading to variations in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Continued research on this compound and its derivatives may lead to new discoveries and applications in medicine, agriculture, and synthetic chemistry.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3/c17-15-3-1-14(2-4-15)13-19-9-5-16(6-10-19)20-11-7-18-8-12-20/h1-4,16,18H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTNVSSOCIXDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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